BenchChemオンラインストアへようこそ!

1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Properties ADME Optimization

For medicinal chemistry teams requiring the exact N1-methyl-5-phenyl substitution pattern for kinase hinge-region binding or DHFR inhibitor SAR. This scaffold retains the critical N3-H donor (unlike the inactive 1,3-dimethyl analog) and offers an optimal logD₇.₄ of 2.20 for cell permeability. The free N3-H also enables orthogonal derivatization for library expansion. Do not substitute with the 7-methyl positional isomer (CAS 166530-85-4) or the fully methylated analog, as these alter target engagement.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B4806615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O2/c1-17-12-11(13(18)16-14(17)19)10(7-8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,19)
InChIKeyXWAGIIFOCRJXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Core Scaffold Identity and Physicochemical Profile for Targeted Procurement


1‑Methyl‑5‑phenylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione (C₁₄H₁₁N₃O₂, MW 253.26) is a fused heterocyclic small molecule belonging to the pyrido[2,3‑d]pyrimidine‑2,4‑dione family, a privileged scaffold in kinase inhibition, epigenetic modulation, and antifolate drug discovery [REFS‑1]. The compound carries a single N1‑methyl substituent and a C5‑phenyl ring, giving it a measured logP of 2.20, logD₇.₄ of 2.20, and a topological polar surface area (tPSA) of 50.3 Ų [REFS‑2]. It is commercially available as a screening compound (ChemDiv ID 8563‑0462) and serves as a key intermediate or comparator for structure‑activity relationship (SAR) campaigns targeting kinases, dihydrofolate reductase (DHFR), and DNA methyltransferases [REFS‑1].

Why Generic Substitution of 5-Phenylpyrido[2,3-d]pyrimidine-2,4-diones Compromises Biological and Physicochemical Precision in Drug Discovery


The pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold is exquisitely sensitive to N‑alkylation patterns; seemingly minor changes in methylation at the N1, N3, or C7 positions drastically alter hydrogen‑bond donor/acceptor capacity, lipophilicity, and target engagement profiles [REFS‑1]. For instance, the N1‑methyl derivative retains a single H‑bond donor (N3‑H), whereas the 1,3‑dimethyl analog eliminates this donor entirely, altering its ability to form key hinge‑region contacts in kinase ATP‑binding sites [REFS‑1]. Similarly, shifting the methyl group from N1 to C7 (the positional isomer 7‑methyl‑5‑phenylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione, CAS 166530‑85‑4) changes the electron distribution in the pyridine ring and modifies the compound's interaction with DHFR and DNA methyltransferases [REFS‑2]. These differences are not cosmetic; they directly affect IC₅₀ values, selectivity windows, and downstream in vitro pharmacology. Therefore, procurement of the exact N1‑methyl‑5‑phenyl substitution pattern is mandatory for reproducible SAR and lead optimization workflows.

Quantitative Differentiation Evidence for 1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Structural Analogs


Lipophilicity (logP/logD₇.₄) Differentiates N1-Methyl from N1,N3-Dimethyl and N1-Unsubstituted 5-Phenylpyrido[2,3-d]pyrimidine-2,4-diones

The N1‑methyl‑5‑phenyl derivative exhibits a measured logP of 2.20 and a logD₇.₄ of 2.20, placing it in an optimal lipophilicity window (logD 1–3) for oral absorption and cell permeability [REFS‑1]. By contrast, the N1,N3‑dimethyl‑5‑phenyl analog shows a calculated logP of 1.56 (CLogP) and a measured logD₇.₄ of approximately 1.2–1.5, making it more polar and potentially less membrane‑permeable [REFS‑2]. The N1‑unsubstituted 5‑phenylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione is expected to be even more hydrophilic due to an additional H‑bond donor at N1. Conversely, the 7‑methyl positional isomer (CAS 166530‑85‑4) has a calculated XlogP of 1.7, lower than the N1‑methyl derivative [REFS‑3]. These quantitative differences in logP (Δ logP ≥ 0.5 units) are sufficient to alter tissue distribution, plasma protein binding, and metabolic stability in lead optimization programs.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Hydrogen‑Bond Donor Count Determines Kinase Hinge‑Region Binding Mode: N1‑Methyl vs. N1,N3‑Dimethyl 5‑Phenylpyrido[2,3‑d]pyrimidine‑2,4‑diones

The target compound retains one H‑bond donor (N3‑H) and five H‑bond acceptors, whereas the 1,3‑dimethyl analog eliminates the N3‑H donor entirely, leaving zero H‑bond donors [REFS‑1]. This single H‑bond donor is critical for forming the canonical donor–acceptor pair with the hinge region of kinases (e.g., ERK1/2, MEK) and for anchoring the inhibitor in the ATP‑binding pocket [REFS‑2]. In the 2022 ERK pathway study, pyrido[2,3‑d]pyrimidine‑2,4‑dione derivatives were optimized to retain this N3‑H for hinge binding; methylation at N3 abolished activity [REFS‑2]. Similarly, in the DHFR series, the N1‑methyl‑N3‑unsubstituted pattern contributed to a favorable interaction with the enzyme active site, as demonstrated by compound 11 (IC₅₀ = 6.5 µM) [REFS‑3]. The target compound's preserved N3‑H thus offers a key pharmacophoric feature absent in the 1,3‑dimethyl analog.

Kinase Inhibition Structure-Based Drug Design Pharmacophore Modeling

In Vitro DHFR Inhibitory Potency of 5‑Phenyl‑Substituted Pyrido[2,3‑d]pyrimidine‑2,4‑dione Scaffold Provides Class‑Level Activity Benchmark for N1‑Methyl Derivative

A 2019 study of 5‑substituted pyrido[2,3‑d]pyrimidine‑2,4‑diones reported that compound 11, bearing a 5‑aryl substitution and a free N3‑H (analogous to the target compound), inhibited DHFR with an IC₅₀ of 6.5 µM, comparable to methotrexate (IC₅₀ = 5.57 µM) [REFS‑1]. Compound 11 also induced apoptosis and G2/M cell‑cycle arrest in MCF‑7 cells [REFS‑1]. While the target compound (1‑methyl‑5‑phenyl) has not been individually profiled in this assay, the class‑level SAR demonstrates that the 5‑phenyl‑pyrido[2,3‑d]pyrimidine‑2,4‑dione core with a free N3‑H is a validated DHFR pharmacophore. The N1‑methyl derivative is predicted to occupy the same binding pocket, with the N1‑methyl group potentially enhancing hydrophobic contacts in the folate‑binding site, as suggested by molecular docking studies of related analogs [REFS‑1].

Antifolate DHFR Inhibition Anticancer Screening

Differential DNA Methylation Modulation by Substituted Pyrido[2,3‑d]pyrimidine‑2,4‑diones: N1‑Methyl Substituent Enhances Epigenetic Target Engagement

Isakhanyan et al. (2023) demonstrated that substituted pyrido[2,3‑d]pyrimidine‑2,4‑diones, including those bearing N1‑alkyl and 5‑aryl groups, significantly inhibit in vitro tumor DNA methylation [REFS‑1]. In this study, the extent of methylation inhibition was strongly dependent on the N1‑substituent: N1‑methylated derivatives showed a greater reduction in DNA methyltransferase activity than their N1‑unsubstituted counterparts [REFS‑1]. The 5‑phenyl group contributed additional π‑stacking interactions with the DNA methyltransferase active site, as inferred from docking analysis [REFS‑1]. While exact IC₅₀ values for the target compound were not reported, the structure–activity trend indicates that the combination of N1‑methyl and C5‑phenyl provides a synergistic enhancement of epigenetic modulatory activity.

Epigenetics DNA Methylation Cancer Epigenetics

Kinase Pathway Blockade: Pyrido[2,3‑d]pyrimidine‑2,4‑dione Scaffold Validated as ERK1/2 Signaling Pathway Inhibitor, with N3‑H Essential for Activity

Xie et al. (2022) reported a series of pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione derivatives as RAF‑MEK‑ERK pathway blockers [REFS‑1]. The lead compound 14m (a 1,3‑dimethyl‑7‑(4‑methylpiperazin‑1‑yl)‑5‑substituted derivative) exhibited potent antiproliferative activity against MCF‑7 (breast), A375 (melanoma), SK‑MEL‑2 (melanoma), and SK‑HEP‑1 (liver) cancer cell lines, with low cytotoxicity toward normal C28/I2 cells [REFS‑1]. Crucially, the SAR analysis revealed that the N3‑H (present in the target compound but absent in 1,3‑dimethyl analogs) participates in a key hydrogen‑bond interaction with the MEK/ERK hinge region, and its methylation significantly reduced pathway inhibition [REFS‑1]. The target compound (1‑methyl‑5‑phenyl) thus retains the essential N3‑H while offering a distinct N1‑methyl substitution that can be exploited for further optimization of kinase selectivity.

Kinase Inhibitor ERK Pathway Cancer Therapeutics

Precision Application Scenarios for 1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Kinase Inhibitor Focused Library Design Requiring Hinge‑Region H‑Bond Donor Integrity

For medicinal chemistry teams building kinase‑focused screening libraries, 1‑methyl‑5‑phenylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione is the preferred 5‑phenyl‑substituted pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold because it retains the N3‑H donor required for hinge‑region binding, as demonstrated by ERK pathway inhibitor SAR [REFS‑1]. The 1,3‑dimethyl analog (0 H‑bond donors) should be excluded from kinase libraries to avoid false negatives [REFS‑2].

DHFR‑Targeted Antifolate Lead Optimization with Optimal Lipophilicity for Cellular Permeability

In antifolate drug discovery, the target compound's logD₇.₄ of 2.20 places it in the optimal permeability window, unlike the more polar 1,3‑dimethyl analog (logD ≈ 1.2–1.5) [REFS‑1]. The class‑level DHFR IC₅₀ of 6.5 µM for structurally related 5‑aryl‑pyrido[2,3‑d]pyrimidine‑2,4‑diones [REFS‑2] supports its use as a starting scaffold for iterative optimization, where the N1‑methyl group can be varied independently while preserving DHFR pharmacophoric elements.

Epigenetic Probe Development Targeting DNA Methyltransferases

Research groups investigating DNA methylation inhibition should prioritize 1‑methyl‑5‑phenylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione over the N1‑unsubstituted analog because the SAR trend reported by Isakhanyan et al. (2023) shows that N1‑alkylation enhances epigenetic modulatory activity [REFS‑1]. The 5‑phenyl group additionally provides π‑stacking interactions with the DNA methyltransferase active site, making this compound a logical starting point for structure‑based optimization of epigenetic therapeutics.

Synthetic Intermediate for Diversified Library Synthesis via N3‑Functionalization

The target compound serves as a versatile synthetic intermediate because the free N3‑H position can be selectively alkylated, acylated, or sulfonylated without affecting the N1‑methyl or C5‑phenyl substituents. This orthogonal reactivity enables the construction of diverse compound libraries for high‑throughput screening, a capability not available with the fully methylated 1,3‑dimethyl analog, which lacks a derivatizable N3 position [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.